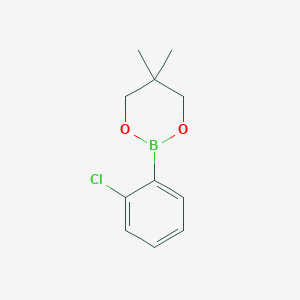

2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Description

BenchChem offers high-quality 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BClO2/c1-11(2)7-14-12(15-8-11)9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKUDRCYEPYTOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440014 | |

| Record name | 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346656-42-6 | |

| Record name | 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=346656-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Researcher's Guide to 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

This document provides an in-depth technical overview of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a versatile organoboron compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This guide covers the compound's fundamental properties, synthesis, applications, and handling, with a focus on mechanistic understanding and practical utility.

Compound Profile and Significance

2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as 2-Chlorophenylboronic acid neopentyl glycol ester, is a key intermediate in modern organic chemistry.[1][2][3] Its structure features a boronic acid functional group masked as a neopentyl glycol ester. This structural motif imparts a unique combination of stability and reactivity, making it an invaluable tool for constructing complex molecular architectures.

The primary significance of this compound lies in its role as a stable, crystalline solid that serves as a precursor to 2-chlorophenylboronic acid. Boronic acids and their esters are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[1][4][5] The neopentyl ester, in particular, offers enhanced stability compared to the free boronic acid or other esters like the pinacol variant, protecting the boronic acid moiety from premature degradation or side reactions such as protodeboronation or trimerization into boroxines.[6][7]

| Identifier | Value |

| Chemical Name | 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane |

| Synonyms | 1-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene, 2-Chlorophenylboronic Acid Neopentyl Glycol Ester[1][2][3] |

| CAS Number | 346656-42-6 [1][2][3] |

| Molecular Formula | C₁₁H₁₄BClO₂[1] |

| Molecular Weight | 224.49 g/mol [1][2] |

Physicochemical Properties & Data

The physical and chemical properties of a reagent are critical for designing experiments, ensuring safety, and optimizing reaction conditions.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥ 98% (Typical) | [1] |

| Melting Point | 37 °C (Lit.) | [1] |

| Storage Conditions | Store at 2 - 8 °C, protect from moisture | [1][8] |

The low melting point indicates that the compound should be handled with care in warm environments to avoid changes in its physical state. Its classification as a combustible solid necessitates storage away from strong oxidizing agents.[9]

Synthesis and Mechanistic Insight

The preparation of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is typically achieved through a straightforward and efficient condensation reaction.

Causality of Experimental Design: The synthesis involves the esterification of 2-chlorophenylboronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol).[4] The primary challenge in this process is the removal of water, which is a byproduct of the reaction. If not removed, water can hydrolyze the boronic ester, pushing the equilibrium back towards the starting materials.[4] To drive the reaction to completion, a Dean-Stark apparatus is commonly used with a solvent like benzene or toluene that forms an azeotrope with water. Alternatively, the use of molecular sieves in an anhydrous solvent like tetrahydrofuran (THF) can effectively sequester the water byproduct.[4] The choice of neopentyl glycol is deliberate; the resulting six-membered dioxaborinane ring is thermodynamically more stable than many five-membered ring counterparts derived from other diols.[6]

Workflow for Synthesis

Caption: Synthesis workflow for 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.

Application in Suzuki-Miyaura Cross-Coupling

The premier application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[1][4] This reaction forges a C-C bond between the 2-chlorophenyl group of the boronic ester and an aryl or vinyl halide/triflate.

Mechanistic Considerations (The Catalytic Cycle): The reaction is catalyzed by a palladium(0) complex. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

-

Transmetalation: The boronic ester is activated by a base (e.g., potassium carbonate, cesium carbonate). This activation facilitates the transfer of the 2-chlorophenyl group from the boron atom to the palladium center, displacing the halide. The precise nature of the boron species that undergoes transmetalation (boronic ester vs. hydrolyzed boronic acid or a borate complex) can depend on the reaction conditions.[10]

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example and must be adapted and optimized for specific substrates.

-

Inert Atmosphere: To an oven-dried flask, add 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (1.2 equivalents), the aryl halide partner (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Reagent Addition: Add the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

-

Solvent: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add degassed solvent (e.g., a mixture of Toluene and Water, or Dioxane).

-

Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation: The identity and purity of the final biaryl product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Storage

As with all organoboron compounds, appropriate safety measures are paramount.[8]

-

Handling: Handle in a well-ventilated fume hood. Avoid creating dust.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and respiratory tract.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C).[1] Protect from moisture to prevent hydrolysis.[8]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[8]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

While specific toxicity data for this compound is limited, boron compounds can cause irritation.[8] In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.[8]

Conclusion

2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS: 346656-42-6) is a highly valuable and versatile reagent. Its enhanced stability as a neopentyl glycol ester makes it a superior alternative to the free boronic acid for applications in palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its properties, synthesis, and primary application, underscoring its importance as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] A thorough understanding of its chemistry and handling is essential for its safe and effective use in research and development.

References

-

2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. [Link]

-

Cas 138500-85-3, 4-(Bromomethyl)benzeneboronic acid pinacol ester. LookChem. [Link]

-

Boron Safety Data Sheet. ESPI Metals. [Link]

-

Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study. Semantic Scholar. [Link]

-

Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]

-

Organoboron chemistry. Wikipedia. [Link]

-

CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane). Chemsrc. [Link]

-

Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids. Journal of the American Chemical Society. [Link]

-

Activity of Organoboron Compounds against Biofilm-Forming Pathogens. MDPI. [Link]

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. National Institutes of Health (NIH). [Link]

-

2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | 346656-42-6 | TCI AMERICA [tcichemicals.com]

- 4. 2-(2,3-Dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane () for sale [vulcanchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Boron - ESPI Metals [espimetals.com]

- 9. Phenylboronic acid neopentylglycol ester 97 5123-13-7 [sigmaaldrich.com]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

An In-depth Technical Guide to the Synthesis of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. This arylboronic acid neopentyl glycol ester is a crucial building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific principles and practical insights to ensure successful and reproducible synthesis. We will delve into the strategic advantages of utilizing the neopentyl glycol ester form over the free boronic acid, detail a robust synthetic protocol, and outline the necessary analytical techniques for structural verification.

Introduction: The Strategic Importance of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as 2-chlorophenylboronic acid neopentyl glycol ester, has emerged as a valuable reagent in synthetic organic chemistry.[3] Its primary utility is as a stable and reliable precursor in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][4][5] This reaction's robustness and tolerance to a wide array of functional groups have made it indispensable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1][6]

The 2-chlorophenyl moiety is a common structural motif in many biologically active compounds. The presence of the chlorine atom provides a handle for further functionalization, allowing for the exploration of a broader chemical space in drug discovery programs.[7]

The Neopentyl Glycol Ester Advantage

While arylboronic acids are the traditional coupling partners in Suzuki-Miyaura reactions, they are not without their drawbacks. Many are prone to dehydration to form cyclic boroxines (anhydrides) and can undergo protodeboronation, leading to inconsistent reactivity and difficulty in purification and characterization.[8] The conversion of the boronic acid to its neopentyl glycol ester offers several distinct advantages:

-

Enhanced Stability: Neopentyl glycol esters are generally shelf-stable, non-hygroscopic crystalline solids.[8] This increased stability prevents degradation and ensures more consistent results in subsequent reactions.

-

Improved Solubility: These esters exhibit excellent solubility in common organic solvents, facilitating homogeneous reaction conditions.[8]

-

Simplified Purification and Characterization: As a single, well-defined entity, the neopentyl glycol ester is more amenable to standard purification techniques like silica gel chromatography and can be readily characterized by NMR spectroscopy.[8][9]

-

Attenuation of Protodeboronation: The use of the boronic ester under anhydrous conditions can reduce the incidence of the undesired protodeboronation side reaction.[10]

Synthetic Methodology: A Robust Protocol

The most common and straightforward involves the direct esterification of 2-chlorophenylboronic acid with neopentyl glycol. This condensation reaction is typically driven to completion by the removal of water.

Reaction Mechanism

The synthesis is a reversible esterification reaction. To drive the equilibrium towards the product, water, the reaction byproduct, is removed, often through azeotropic distillation with a suitable solvent like toluene or by using a dehydrating agent.

DOT Script for Reaction Mechanism

Caption: Condensation reaction of 2-chlorophenylboronic acid and neopentyl glycol.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials and Equipment:

-

2-Chlorophenylboronic acid

-

Neopentyl glycol (2,2-dimethyl-1,3-propanediol)[11]

-

Toluene, anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorophenylboronic acid (1 equiv.) and neopentyl glycol (1.1 equiv.).[10]

-

Solvent Addition: Add a sufficient volume of toluene to the flask to create a stirrable suspension (approximately 4-5 mL per gram of boronic acid).

-

Azeotropic Water Removal: Fit the flask with a Dean-Stark trap and a reflux condenser. Fill the Dean-Stark trap with toluene.[10]

-

Heating: Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill, and water will collect in the Dean-Stark trap.

-

Reaction Monitoring: Continue heating at reflux until no more water is observed collecting in the trap (typically 1.5-3 hours).[10] The reaction mixture should become a clear, homogeneous solution.

-

Cooling and Workup: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any unreacted neopentyl glycol. Caution: Excessive washing can lead to hydrolysis of the boronic ester.[10]

-

Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude product is often of high purity.[8] If further purification is required, silica gel chromatography using a hexane/ethyl acetate gradient can be employed.

Causality Behind Experimental Choices

-

Excess Neopentyl Glycol: A slight excess of neopentyl glycol (1.1 equivalents) is used to ensure the complete conversion of the limiting reagent, 2-chlorophenylboronic acid, thereby maximizing the yield.[10]

-

Toluene and Dean-Stark Apparatus: Toluene forms a low-boiling azeotrope with water, which allows for the efficient and continuous removal of water from the reaction mixture. The Dean-Stark apparatus is specifically designed for this purpose, physically separating the condensed water and returning the anhydrous toluene to the reaction flask, thus driving the reaction equilibrium towards the product.[10]

-

Aqueous Wash: The water wash is a critical step to remove the excess water-soluble neopentyl glycol. However, it must be performed judiciously as the dioxaborinane ring can undergo hydrolysis back to the boronic acid and diol, especially with prolonged exposure to water.[9][10]

-

Anhydrous Conditions: The use of anhydrous solvent and drying of the final organic phase are crucial to prevent hydrolysis of the product and to ensure its stability for storage and subsequent use.[9]

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are the primary techniques for structural elucidation.[9][12][13]

-

¹H NMR: Expect to see characteristic signals for the aromatic protons of the 2-chlorophenyl group, the methylene protons of the neopentyl glycol backbone, and the singlet for the gem-dimethyl groups.

-

¹³C NMR: Will show distinct resonances for the aromatic carbons and the carbons of the dioxaborinane ring.

-

¹¹B NMR: A broad singlet in the range of δ 25-35 ppm is indicative of a trigonal boronate ester.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for assessing the purity of the product and confirming its molecular weight.[8]

Physical Properties

The physical properties of the synthesized compound should be compared to literature values.

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₄BClO₂ |

| Molecular Weight | 224.49 g/mol [14] |

| Appearance | White to off-white solid/crystal |

| Melting Point | 35-39 °C[14] |

Application in Suzuki-Miyaura Cross-Coupling

The synthesized 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a highly effective coupling partner in the Suzuki-Miyaura reaction.[4] This reaction facilitates the formation of a new carbon-carbon bond between the 2-chlorophenyl group and an aryl or vinyl halide/triflate.

DOT Script for Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.[5]

-

Transmetalation: The organic moiety is transferred from the boron atom to the palladium center.[9]

-

Reductive Elimination: The two organic fragments are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.[5]

Conclusion

The via the esterification of 2-chlorophenylboronic acid with neopentyl glycol is a reliable and efficient process. The resulting boronic ester offers significant advantages in terms of stability, handling, and reactivity in Suzuki-Miyaura cross-coupling reactions. This makes it an indispensable tool for medicinal chemists and synthetic organic chemists in the construction of complex molecular architectures. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can confidently and reproducibly synthesize this valuable building block for their research and development endeavors.

References

- A method of preparing aryl boric acid neopentyl glycol esters compound. Google Patents.

- 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Organic Syntheses Procedure.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- 2-Chlorophenylboronic Acid: A Key Building Block for Pharma and Beyond.

- Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses.

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.

- 2-(2,3-Dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. Vulcanchem.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. Chem-Impex.

- US20200181173A1 - Method for preparing phenylboronic acid neopentyl glycol ester. Google Patents.

- The synthesis method of neopentyl glycol. ChemicalBook.

- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.

- A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH.

- 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. TCI Chemicals.

- Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.

- Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.

- Application of 2-Chloropyridine-3-boronic acid in Fragment-Based Drug Discovery. Benchchem.

- 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. TCI Chemicals.

- 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. TCI Chemicals.

- Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses.

- Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. ResearchGate.

- Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. MDPI.

- Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | 346656-42-6 | TCI AMERICA [tcichemicals.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-(2,3-Dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane () for sale [vulcanchem.com]

- 10. orgsyn.org [orgsyn.org]

- 11. The synthesis method of neopentyl glycol_Chemicalbook [m.chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | 346656-42-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

An In-Depth Technical Guide to 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: Properties, Applications, and Experimental Protocols

Introduction: A Versatile and Stabilized Boronic Ester for Modern Organic Synthesis

In the landscape of contemporary organic chemistry, particularly within pharmaceutical and agrochemical research, the demand for robust and versatile synthetic building blocks is paramount. 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane emerges as a significant player in this arena. This compound is a neopentyl glycol ester of 2-chlorophenylboronic acid, a modification that confers enhanced stability and handling properties compared to the free boronic acid. Its unique boron-containing structure, combined with the presence of a chlorophenyl group, makes it a highly valuable intermediate for the construction of complex molecular architectures.[1]

This guide provides an in-depth exploration of the properties, synthesis, and applications of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, the aim is to not only present established data but also to offer insights into the practical advantages and mechanistic underpinnings of its use, thereby equipping researchers, scientists, and drug development professionals with the knowledge to effectively integrate this reagent into their synthetic workflows.

Core Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The neopentyl glycol protecting group in 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane offers a distinct advantage by reducing the propensity for protodeboronation, a common decomposition pathway for boronic acids, especially those bearing electron-withdrawing groups. This increased stability translates to longer shelf-life and more consistent reactivity in synthetic transformations.

| Property | Value | Source(s) |

| CAS Number | 346656-42-6 | [1][2] |

| Molecular Formula | C₁₁H₁₄BClO₂ | [1][2] |

| Molecular Weight | 224.49 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 35.0 to 39.0 °C | [3] |

| Purity | ≥ 98% | [1] |

| Synonyms | 1-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene, 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-chlorobenzene, 2-Chlorophenylboronic Acid Neopentyl Glycol Ester | [3] |

| Storage | Store at 2 - 8 °C | [1] |

Synthesis and Stability

2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is typically synthesized through a condensation reaction between 2-chlorophenylboronic acid and neopentyl glycol (2,2-dimethyl-1,3-propanediol). This esterification is often carried out under anhydrous conditions to drive the equilibrium towards the product. The stability of the resulting dioxaborinane ring is a key feature. While susceptible to hydrolysis under strongly acidic or basic conditions to regenerate the boronic acid, it exhibits excellent stability under the neutral or mildly basic conditions often employed in cross-coupling reactions, and it can often be purified via silica gel chromatography.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The premier application of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and related conjugated systems.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

-

Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halogen bond of an aryl halide (or triflate), forming a palladium(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic ester is transferred to the palladium(II) complex, displacing the halide. The base is crucial for the activation of the organoboron species.

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Exemplary Application in the Synthesis of Bioactive Scaffolds

The 2-chlorobiphenyl moiety, readily accessible through Suzuki-Miyaura coupling with 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, is a key structural motif in various pharmaceutically active compounds. For instance, it forms the core of certain non-steroidal anti-inflammatory drugs (NSAIDs) and is a precursor to other complex heterocyclic systems.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of an aryl bromide with a boronic ester, which can be adapted for 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.

Materials:

-

Aryl bromide (1.0 equiv)

-

2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., aqueous 2M Na₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene or Dioxane)

-

Nitrogen or Argon source

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (1.2 equiv), and the palladium catalyst (3 mol%).

-

Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Add the degassed solvent (e.g., toluene) via syringe, followed by the degassed aqueous base.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously until the reaction is complete, as monitored by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

According to the safety data sheet, this compound is not classified as a hazardous substance or mixture. However, standard laboratory safety practices should always be followed.

Conclusion and Future Outlook

2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane stands as a testament to the ongoing innovation in reagent design for organic synthesis. Its enhanced stability and reliable performance in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for the construction of C-C bonds in complex molecules. For researchers in drug discovery and materials science, this reagent offers a dependable and efficient route to novel compounds. As the demand for more sophisticated and functionally diverse molecules continues to grow, the importance of well-characterized and robust building blocks like this neopentyl glycol boronic ester will undoubtedly increase.

References

-

Chem-Impex. 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. Available at: [Link]

- Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 7000-7005.

-

Chem-Impex. 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. Available at: [Link]

Sources

Foreword: The Strategic Advantage of Neopentyl Glycol Esters in Modern Synthesis

An In-Depth Technical Guide to the Synthesis of 2-Chlorophenylboronic Acid Neopentyl Glycol Ester

In the landscape of synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, boronic acid derivatives are indispensable building blocks. While free boronic acids and their pinacol esters have long been the workhorses of the Suzuki-Miyaura reaction, their neopentyl glycol counterparts are emerging as reagents of choice for applications demanding enhanced stability and modified reactivity.[1][2] 2-Chlorophenylboronic acid neopentyl glycol ester, the subject of this guide, exemplifies this class of reagents. Its utility stems from the inherent stability conferred by the neopentyl glycol protecting group, which mitigates premature protodeboronation and decomposition, while offering favorable solubility and reactivity profiles in anhydrous cross-coupling protocols.[3][4]

This guide, prepared for the discerning researcher and process chemist, moves beyond a mere recitation of steps. It delves into the causality behind the procedural choices, offering a robust, self-validating protocol grounded in established chemical principles. We will explore the most direct and reliable synthetic route—the esterification of 2-chlorophenylboronic acid with neopentyl glycol—and provide the technical insights necessary for its successful and reproducible execution.

Synthetic Strategy: The Rationale for Esterification

While direct borylation of aryl chlorides using diboron reagents and transition-metal catalysts (e.g., based on Palladium, Nickel, Copper, or Iron) represents an elegant atom-economical approach,[5][6][7][8][9][10] the most straightforward and highly reliable method for preparing 2-chlorophenylboronic acid neopentyl glycol ester is the direct condensation of commercially available 2-chlorophenylboronic acid with neopentyl glycol.

Why this approach is preferred for reliability and scale-up:

-

High Purity Starting Materials: Both 2-chlorophenylboronic acid and neopentyl glycol are readily available in high purity, simplifying the reaction setup and minimizing side-product formation.

-

Predictable Stoichiometry: The reaction is a direct 1:1 condensation, making stoichiometry control trivial.

-

Driving the Equilibrium: The reaction is an equilibrium process. By employing a Dean-Stark apparatus to physically remove the water byproduct, the equilibrium is driven to completion according to Le Châtelier's principle, ensuring high conversion to the desired ester.[4]

-

Simplified Purification: The primary byproduct is water, which is removed during the reaction. Purification of the final product is therefore significantly more straightforward compared to isolating a product from a complex catalytic mixture.

Reaction Mechanism: The Fischer-Speier Esterification Pathway

The synthesis proceeds via an acid-catalyzed Fischer-Speier esterification mechanism. Although often performed without an external acid catalyst, the inherent Lewis acidity of the boronic acid itself can facilitate the reaction, particularly at elevated temperatures.

-

Protonation/Activation: The carbonyl-like oxygen of a hydroxyl group on the boronic acid is activated, making the boron atom more electrophilic.

-

Nucleophilic Attack: A hydroxyl group from the neopentyl glycol molecule acts as a nucleophile, attacking the electron-deficient boron center.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Proton Transfer & Water Elimination: A series of proton transfers occurs, leading to the formation of a good leaving group (water). The elimination of water, facilitated by azeotropic removal, drives the reaction forward.

-

Cyclization and Product Formation: A second intramolecular nucleophilic attack by the remaining hydroxyl group of the neopentyl glycol forms the stable 6-membered dioxaborinane ring, yielding the final product.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a structurally similar compound and is designed for robustness and reproducibility.[4]

Materials and Equipment

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (10 mmol scale) | Mmol | Eq. | Notes |

| 2-Chlorophenylboronic acid | C₆H₆BClO₂ | 156.38 | 1.56 g | 10.0 | 1.0 | Substrate. Irritant.[11] |

| Neopentyl glycol | C₅H₁₂O₂ | 104.15 | 1.15 g | 11.0 | 1.1 | Diol. Causes serious eye damage.[12][13] |

| Toluene | C₇H₈ | 92.14 | 50 mL | - | - | Solvent. Flammable, health hazard. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - | Drying agent. |

Equipment:

-

100 mL single-neck, round-bottomed flask

-

Magnetic stir bar and stir plate with heating

-

Dean-Stark trap

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Standard laboratory glassware

-

Rotary evaporator

Step-by-Step Synthesis Procedure

-

Reaction Setup: To the 100 mL round-bottomed flask, add 2-chlorophenylboronic acid (1.56 g, 10.0 mmol, 1.0 equiv) and neopentyl glycol (1.15 g, 11.0 mmol, 1.1 equiv), followed by a magnetic stir bar.

-

Solvent Addition: Add 50 mL of toluene to the flask. The mixture will appear as a white suspension.

-

Assembly: Fit the flask with the Dean-Stark trap, ensuring the trap is pre-filled with toluene. Attach the reflux condenser to the top of the Dean-Stark trap and ensure a steady flow of cooling water.

-

Heating and Reflux: Lower the flask into the heating mantle or oil bath pre-heated to approximately 140 °C. Heat the stirring solution to a vigorous reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.

-

Monitoring the Reaction: Continue refluxing for 1.5-2 hours, or until no more water is observed collecting in the Dean-Stark trap.[4] The reaction mixture should become a clear, homogeneous solution.

-

Cooling: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

-

Aqueous Workup: Pour the cooled, clear solution into a 250 mL separatory funnel. Wash the organic layer sequentially with deionized water (2 x 30 mL) to remove any unreacted neopentyl glycol. Note: Excessive washing should be avoided as the boronic ester can slowly hydrolyze.[4]

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (approx. 5 g). Swirl for a few minutes. The solution should be clear and colorless.

-

Solvent Removal: Gravity filter the solution to remove the magnesium sulfate. Concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Product Isolation: The resulting crude product is typically a white to off-white solid. It can be further purified by recrystallization from a suitable solvent like hexane or by vacuum sublimation if necessary. For most applications, the product after solvent removal is of sufficient purity.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-chlorophenylboronic acid neopentyl glycol ester.

Purification and Characterization

-

Purification: While the crude product is often pure enough for subsequent steps, recrystallization from a non-polar solvent such as hexane can be performed to obtain material of higher purity. Column chromatography on neutral alumina is also an effective purification method, as silica gel can sometimes promote hydrolysis of boronic esters.[14]

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the aromatic protons, the CH₂ protons of the neopentyl group (a singlet), and the methyl protons of the neopentyl group (a singlet).

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

¹¹B NMR: A peak in the characteristic range for a trigonal boronic ester will be observed.

-

GC-MS: Can confirm the molecular weight of the product via the mass-to-charge ratio of the molecular ion.

-

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted inside a certified chemical fume hood.

-

Reagent Hazards:

-

2-Chlorophenylboronic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11]

-

Toluene: Flammable liquid and vapor. Harmful if swallowed or inhaled and causes skin irritation. Suspected of damaging fertility or the unborn child.

-

-

Product Handling: The final product, 2-chlorophenylboronic acid neopentyl glycol ester, should be handled as a potentially irritating chemical. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The product is a bench-stable solid.[4] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents to prevent hydrolysis and decomposition.

References

-

Zhang, L., & Jiao, L. (2019). Visible-Light-Induced Organocatalytic Borylation of Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]

-

Ito, H., et al. (2017). Iron-Catalyzed Borylation of Aryl Chlorides in the Presence of Potassium t-Butoxide. Organic Letters. Available at: [Link]

-

Klee, S., et al. (n.d.). Copper-catalysed borylation of aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]

-

West, A., et al. (2021). Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. ACS Catalysis. Available at: [Link]

-

Das, S., & Bhanage, B. M. (2021). Recent Expedition in Pd‐ and Rh‐Catalyzed C(Ar)−B Bond Formations and Their Applications in Modern Organic Syntheses. Chemistry – An Asian Journal. Available at: [Link]

-

Dey, S., et al. (2024). Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. Chemistry – An Asian Journal. Available at: [Link]

-

Wang, G-Z., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of arylboronic acids and arylboronates. Available at: [Link]

-

Blair, D. J., et al. (2016). Full chirality transfer in the synthesis of hindered tertiary boronic esters under in situ lithiation–borylation conditions. Chemical Communications. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkylboronic acids and alkylboronates. Available at: [Link]

-

Cox, P. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). Aryl boronates from bis(pinacolato)boron and pinacolborane. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Kassel, S. H., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at: [Link]

-

Wikipedia. (n.d.). Boronic acid. Available at: [Link]

-

Organic Syntheses. (n.d.). Enantioselective Synthesis of Tertiary Boronic Esters by Lithiation-Borylation of Chiral Carbamates. Available at: [Link]

-

Chemistry Stack Exchange. (n.d.). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols? Available at: [Link]

-

Möller Chemie. (n.d.). Safety data sheet: Neopentyl Glycol in flakes. Available at: [Link]

-

Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

-

Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available at: [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters? Available at: [Link]

- Google Patents. (n.d.). US10696696B1 - Method for preparing phenylboronic acid neopentyl glycol ester.

-

ResearchGate. (n.d.). Scope of stereoselective synthesis of hindered tertiary neopentyl boronic esters. Available at: [Link]

- Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

-

Murphy, C. L. W. (2011). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. Available at: [Link]

- Google Patents. (n.d.). A method of preparing aryl boric acid neopentyl glycol esters compound.

-

Dumea, P., et al. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Processes. Available at: [Link]

- Google Patents. (n.d.). US4935555A - Purification of neopentyl glycol.

-

ResearchGate. (n.d.). Improvement on synthesis and purification process of neopentyl giycol. Available at: [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. Full chirality transfer in the synthesis of hindered tertiary boronic esters under in situ lithiation–borylation conditions - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC00536E [pubs.rsc.org]

- 4. orgsyn.org [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Copper-catalysed borylation of aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. US10696696B1 - Method for preparing phenylboronic acid neopentyl glycol ester - Google Patents [patents.google.com]

- 10. CN107973812B - A method of preparing aryl boric acid neopentyl glycol esters compound - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. moellerchemie.com [moellerchemie.com]

- 14. researchgate.net [researchgate.net]

The Synthetic Cornerstone: A Technical Guide to 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Reagent

In the landscape of modern organic synthesis, the pursuit of efficient and robust methods for carbon-carbon bond formation remains a paramount objective. Among the myriad of tools available to the synthetic chemist, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have risen to prominence for their broad applicability and functional group tolerance. Central to this transformation are organoboron reagents, whose stability, reactivity, and low toxicity have made them indispensable. This guide delves into the technical intricacies of a specific, yet highly valuable, organoboron reagent: 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane .

This compound, a neopentyl glycol ester of 2-chlorophenylboronic acid, serves as a critical building block in the synthesis of complex molecular architectures, particularly those relevant to the pharmaceutical and agrochemical industries.[1] The presence of the 2-chlorophenyl moiety introduces a key structural motif found in numerous biologically active molecules.[2][3] This guide will provide a comprehensive overview of its nomenclature, synthesis, and applications, with a focus on the practical insights and mechanistic understanding required by professionals in drug discovery and chemical development.

Section 1: Nomenclature and Identification

To ensure clarity and precision in scientific communication, it is essential to be familiar with the various synonyms and identifiers for this reagent.

Systematic Name: 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Common Synonyms:

-

1-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene[4]

-

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-chlorobenzene[4]

-

2-Chlorophenylboronic acid neopentyl glycol ester[4]

Key Identifiers:

Physicochemical Properties:

Section 2: The Neopentyl Glycol Ester Advantage: Stability and Reactivity

The choice of the diol protecting group on the boronic acid is a critical determinant of the reagent's stability and reactivity. While pinacol esters are widely used, neopentyl glycol esters, such as the topic compound, offer distinct advantages.

Neopentyl glycol esters are known for their enhanced stability compared to the free boronic acids, rendering them non-hygroscopic, readily soluble in organic solvents, and amenable to purification by chromatography.[6] This stability is crucial for storage and handling, ensuring the reagent's integrity over time.

From a reactivity standpoint, kinetic studies have shown that in some Suzuki-Miyaura reactions, electron-rich esters, including neopentyl glycol esters, can lead to increased rates of transmetalation compared to the corresponding boronic acid.[3] This can be attributed to the electronic effects of the diol on the boron center, influencing its Lewis acidity and the ease with which the aryl group is transferred to the palladium catalyst.

Section 3: Synthesis of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

The synthesis of arylboronic acid neopentyl glycol esters is typically achieved through the condensation of the corresponding arylboronic acid with neopentyl glycol. This straightforward and efficient method allows for the direct isolation of the stable ester.

Experimental Protocol: General Procedure for the Synthesis of Arylboronic Acid Neopentyl Glycol Esters

This protocol is adapted from established procedures for the synthesis of similar compounds and can be applied to the preparation of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.

Materials:

-

2-Chlorophenylboronic acid

-

Neopentyl glycol (2,2-dimethyl-1,3-propanediol)

-

Toluene (or another suitable azeotroping solvent like benzene)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2-chlorophenylboronic acid (1.0 eq.) and neopentyl glycol (1.0-1.1 eq.).

-

Solvent Addition: Add a sufficient volume of toluene to the flask to suspend the reagents and fill the Dean-Stark trap.

-

Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the condensation reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue refluxing until no more water is collected. The reaction progress can be monitored by observing the cessation of water collection.[7]

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified if necessary. For many applications, the crude material is of sufficient purity. If purification is required, recrystallization or silica gel chromatography can be employed.

-

-

Drying and Storage: The resulting solid is dried under vacuum to yield the final product as a bench-stable, white solid.[7] Store the compound in a cool, dry place.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.

Section 4: Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 2-(2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is as a coupling partner in the Suzuki-Miyaura reaction to form 2-substituted-biphenyls. This structural motif is of significant interest in medicinal chemistry.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

-

Transmetalation: The aryl group from the boronic ester is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic ester.

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | 346656-42-6 | TCI AMERICA [tcichemicals.com]

- 5. 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | 346656-42-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | C11H14BFO2 | CID 11020077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

molecular structure of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

An In-depth Technical Guide to 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: Structure, Synthesis, and Applications

Introduction: A Key Player in Modern Organic Synthesis

2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known by synonyms such as 2-Chlorophenylboronic acid neopentyl glycol ester, is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry.[1] This dioxaborinane derivative is particularly recognized for its unique boron-containing structure, which confers enhanced stability and reactivity in a variety of chemical transformations.[1][2] Its role as a stable, easy-to-handle precursor to a boronic acid makes it an invaluable tool in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.[2][3] Consequently, this compound serves as a crucial building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][4] This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and pivotal role in contemporary chemical research.

Molecular Structure and Physicochemical Properties

The molecular architecture of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane features a central six-membered dioxaborinane ring. This ring is formed by a boron atom bonded to two oxygen atoms, which are in turn part of a neopentyl glycol backbone. The boron atom is also bonded to a 2-chlorophenyl group. The defining characteristic of the neopentyl glycol portion is the presence of two methyl groups on the fifth carbon of the ring, which provides steric hindrance that contributes to the compound's stability.

The use of neopentyl glycol to form the boronate ester is a deliberate choice rooted in chemical principles. Boronic acids are often prone to dehydration to form cyclic boroxines and can be challenging to purify. The conversion to a neopentyl glycol boronate ester provides a stable, crystalline solid that is easier to handle and purify than the corresponding boronic acid.[5] These esters exhibit greater stability compared to many other boronic esters, yet can participate directly in cross-coupling reactions, often without the need for prior hydrolysis.[6][7]

Below is a 2D representation of the molecular structure:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

commercial availability of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

An In-Depth Technical Guide to 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane for Advanced Research

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a versatile organoboron compound. It serves as a crucial building block in modern organic synthesis, particularly within medicinal chemistry and drug discovery programs.[1] We will explore its commercial availability, synthesis, chemical properties, and critical applications, with a focus on the mechanistic underpinnings of its reactivity.

Chemical Identity and Commercial Landscape

2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as 2-Chlorophenylboronic Acid Neopentyl Glycol Ester, is a stable and widely used boronate ester. The neopentyl glycol protecting group confers greater stability compared to the corresponding boronic acid, making it less prone to dehydration and protodeboronation, thus ensuring a longer shelf-life and more consistent reactivity.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 346656-42-6[2] |

| Molecular Formula | C₁₁H₁₄BClO₂[3] |

| Molecular Weight | 224.49 g/mol [3] |

| Common Synonyms | 1-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene, 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-chlorobenzene, 2-Chlorophenylboronic Acid Neopentyl Glycol Ester[3][4] |

Commercial Availability

This reagent is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development. The typical purity offered is suitable for high-stakes applications like pharmaceutical synthesis.

Table 2: Commercial Supplier Overview

| Supplier | Product Number | Typical Purity |

| TCI Chemicals | C2004 | >98.0% (GC) |

| Chem-Impex | 06227 | Not specified |

| BLD Pharm | BD138977 | 98% |

| Various Suppliers via PubChem | - | Typically >97% |

Note: Availability and product codes are subject to change. Researchers should verify with suppliers directly.

Physical and Chemical Properties

Understanding the physical properties is essential for proper handling, storage, and reaction setup.

Table 3: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | White to almost white powder or crystal | |

| Melting Point | 35.0 to 39.0 °C | |

| Storage Temperature | Refrigerated (0-10°C) |

Synthesis and Mechanism of Formation

The compound is synthesized through a straightforward and efficient condensation reaction. This process involves the esterification of 2-chlorophenylboronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol). The primary challenge in this synthesis is the management of water, which can hydrolyze the boronate ester product.[5] Therefore, the reaction is typically performed under anhydrous conditions, often with the use of a dehydrating agent like molecular sieves or by azeotropic removal of water.[5]

Caption: Synthesis via condensation of a boronic acid and a diol.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 2-(2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[1] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals.[6][7][8]

The reaction involves three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6][8] The boronate ester is crucial for the transmetalation step, where the organic group (the 2-chlorophenyl moiety) is transferred from the boron atom to the palladium center.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for coupling 2-(2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane with an aryl bromide. Note: This is a representative protocol and must be optimized for specific substrates.

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq.), 2-(2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system (e.g., a mixture of toluene and water or DME) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Role in Drug Discovery and Materials Science

The incorporation of boron into bioactive compounds has become a significant strategy in medicinal chemistry.[9] Boron-containing molecules can exhibit unique interactions with biological targets.[9] 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane serves as a key intermediate for synthesizing complex molecules that are evaluated as potential drug candidates.[1] Its structure allows for the strategic introduction of the 2-chlorophenyl group, a common pharmacophore, into larger molecular scaffolds.

Beyond pharmaceuticals, this compound finds use in materials science for creating advanced polymers and coatings where its chemical stability and reactivity are beneficial.[1]

Safety, Handling, and Storage

According to the Safety Data Sheet (SDS) from Tokyo Chemical Industry (TCI), 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[2] However, standard laboratory safety precautions are essential.

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Use in a well-ventilated area or under a local exhaust hood to prevent dust dispersion.[2]

-

Personal Protection: Wear appropriate PPE, including nitrile gloves, safety goggles with side shields, and a lab coat.[10][11][12]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2][10]

First Aid Measures

-

Inhalation: Remove the person to fresh air. If feeling unwell, seek medical attention.[2][10]

-

Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[2][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If irritation persists, seek medical attention.[2][11]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical advice.[2][10]

Storage and Disposal

-

Storage: Store in a tightly closed container in a refrigerated (0-10°C), dry place.

-

Disposal: Dispose of the substance and its container in accordance with local, regional, and national regulations. Entrust disposal to a licensed waste disposal company.[2]

References

-

SAFETY DATA SHEET - Corteva Agriscience. [Link]

-

2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane - LookChem. [Link]

-

Suzuki reactions in novel liquids - Diva-Portal.org. [Link]

-

SAFETY DATA SHEET - Uniprox. [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids - ResearchGate. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - Molecules. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | 346656-42-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. 2-(2,3-Dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane () for sale [vulcanchem.com]

- 6. diva-portal.org [diva-portal.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. corteva.com [corteva.com]

- 12. uniprox.de [uniprox.de]

An In-depth Technical Guide to 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a versatile building block in modern organic synthesis. We will delve into its structural characteristics, spectroscopic signature, stability, and reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Furthermore, this guide furnishes detailed, field-proven protocols for its synthesis and a representative application in the Suzuki-Miyaura coupling, underpinned by the scientific rationale for key experimental choices.

Introduction: A Stable and Versatile Arylboron Reagent

2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as 2-Chlorophenylboronic Acid Neopentyl Glycol Ester, is a prominent member of the boronic ester family of compounds.[1] Its significance in contemporary organic and medicinal chemistry stems from its role as a stable, easily handled, and highly reactive precursor to the 2-chlorophenyl moiety in a variety of carbon-carbon bond-forming reactions.[1] The incorporation of the neopentyl glycol protecting group confers remarkable stability to the boronic acid, mitigating the common issue of protodeboronation and enhancing its shelf-life and compatibility with a wider range of reaction conditions. This strategic protection makes it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane are summarized below. These properties are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄BClO₂ | |

| Molecular Weight | 224.49 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 35.0 - 39.0 °C | |

| Boiling Point | Not available (likely decomposes at atmospheric pressure) | |

| Solubility | Expected to be soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, and acetone. Limited solubility in water. | Inferred from structure |

| CAS Number | 346656-42-6 | |

| Storage Conditions | Refrigerate at 2 - 8 °C |

Structural Elucidation and Spectroscopic Analysis

The structural integrity of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is typically confirmed through a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, the following represents the expected spectroscopic data based on its chemical structure and analysis of analogous compounds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of this molecule.

-

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (7.2 - 7.8 ppm): The four protons on the 2-chlorophenyl ring will appear as a complex multiplet in this region.

-

Methylene Protons (-O-CH₂-) (approx. 3.7 ppm): The four protons of the two methylene groups in the neopentyl glycol backbone are expected to appear as a singlet.

-

Methyl Protons (-C(CH₃)₂-) (approx. 1.0 ppm): The six protons of the two methyl groups will give rise to a sharp singlet.

-

-

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons (120 - 140 ppm): Six distinct signals are expected for the carbons of the 2-chlorophenyl ring. The carbon bearing the boron atom (ipso-carbon) will likely be broader and may be difficult to observe.

-

Methylene Carbons (-O-CH₂-) (approx. 72 ppm): A single peak corresponding to the two equivalent methylene carbons.

-

Quaternary Carbon (-C(CH₃)₂-) (approx. 32 ppm): The central quaternary carbon of the neopentyl group.

-

Methyl Carbons (-C(CH₃)₂-) (approx. 22 ppm): A single peak for the two equivalent methyl carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~2960-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

B-O stretching: A strong, broad band around 1350-1300 cm⁻¹

-

C-O stretching: ~1100-1000 cm⁻¹

-

C-Cl stretching: ~750 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 224.49 is expected, showing a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

-

Key Fragmentation: Loss of the chlorophenyl group or fragments from the dioxaborinane ring are anticipated.

Chemical Properties and Reactivity

The Significance of the Neopentyl Glycol Moiety

The choice of neopentyl glycol as a protecting group for the boronic acid is a critical design feature. Boronic acids are susceptible to dehydration to form boroxines and can undergo protodeboronation under certain reaction conditions. The formation of the six-membered dioxaborinane ring with the sterically bulky gem-dimethyl groups of neopentyl glycol provides significant steric shielding to the boron center. This enhances the compound's stability towards hydrolysis and air oxidation, making it a robust and bench-stable reagent.[3]

Role in Suzuki-Miyaura Cross-Coupling

2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a premier coupling partner in the Suzuki-Miyaura reaction, a palladium-catalyzed process that forms a new carbon-carbon bond between an organoboron compound and an organic halide or triflate.[4][5] This reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of biaryl scaffolds. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The boronate ester serves as the source of the 2-chlorophenyl nucleophile in the transmetalation step.

Experimental Protocols

The following protocols are provided as detailed, step-by-step methodologies for the synthesis of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane and its application in a representative Suzuki-Miyaura coupling reaction. These protocols are based on established procedures for analogous compounds and are intended to be adapted by researchers as needed.[2]

Synthesis of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

This procedure describes the condensation reaction between 2-chlorophenylboronic acid and neopentyl glycol. The use of an anhydrous solvent and a water scavenger (molecular sieves) is crucial to drive the equilibrium towards the ester product.

Sources

An In-depth Technical Guide to the Synthesis of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a key boronate ester intermediate in modern organic synthesis. This document is intended for researchers, chemists, and drug development professionals, offering an in-depth analysis of the requisite starting materials, validated synthesis protocols, purification techniques, and characterization data. We will explore the prevalent direct esterification route from 2-chlorophenylboronic acid and neopentyl glycol, as well as the alternative Miyaura borylation pathway. The guide emphasizes the causality behind experimental choices, ensuring protocols are self-validating and grounded in established chemical principles.

Introduction: Strategic Importance of Neopentyl Glycol Boronate Esters

2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a member of the boronic ester class of organoboron compounds. Boronic esters, in general, serve as versatile and highly valuable intermediates, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1]

The neopentyl glycol protecting group confers specific, advantageous properties compared to the parent boronic acid or other common esters like the pinacol variant. Six-membered dioxaborinane rings, such as the one formed with neopentyl glycol, are often more stable than their five-membered dioxaborolane counterparts (e.g., pinacol esters).[2] This enhanced stability translates to:

-

Improved handling and shelf-life: Reduced susceptibility to degradation via hydrolysis or oxidation.

-